molecular formula C8H9ClS B7997894 4-Chloro-3-methylphenyl methyl sulfide

4-Chloro-3-methylphenyl methyl sulfide

Cat. No.: B7997894
M. Wt: 172.68 g/mol
InChI Key: MOOGOGTUYWIWBT-UHFFFAOYSA-N
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Description

4-Chloro-3-methylphenyl methyl sulfide is an organic compound with the molecular formula C8H9ClS It is a derivative of phenyl methyl sulfide, where the phenyl ring is substituted with a chlorine atom at the 4-position and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methylphenyl methyl sulfide typically involves the reaction of 4-chloro-3-methylphenol with a suitable sulfide source. One common method is the reaction of 4-chloro-3-methylphenol with dimethyl sulfide in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds via the formation of an intermediate sulfonium ion, which then undergoes nucleophilic substitution to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methylphenyl methyl sulfide can undergo various chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to the corresponding sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, ether as a solvent.

    Substitution: Sodium amide, ethanol as a solvent.

Major Products Formed

    Oxidation: 4-Chloro-3-methylphenyl methyl sulfoxide, 4-Chloro-3-methylphenyl methyl sulfone.

    Reduction: 4-Chloro-3-methylphenyl thiol.

    Substitution: Various substituted phenyl methyl sulfides depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-methylphenyl methyl sulfide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a model compound for studying the reactivity of sulfides.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-Chloro-3-methylphenyl methyl sulfide depends on the specific application. In chemical reactions, the sulfide group can act as a nucleophile or an electrophile, depending on the reaction conditions. In biological systems, the compound may interact with cellular components, potentially disrupting cell membranes or interfering with enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenol: A precursor in the synthesis of 4-Chloro-3-methylphenyl methyl sulfide.

    4-Chloro-3,5-dimethylphenol: Another chlorinated phenol with similar chemical properties.

    4-Chloro-2-methylphenol: A related compound with a different substitution pattern on the phenyl ring.

Uniqueness

This compound is unique due to the presence of both a chlorine atom and a methyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This combination of substituents can lead to distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-chloro-2-methyl-4-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClS/c1-6-5-7(10-2)3-4-8(6)9/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOOGOGTUYWIWBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)SC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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